N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(4-methyl-1H-indol-1-yl)acetamide
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Overview
Description
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(4-methyl-1H-indol-1-yl)acetamide, with the chemical formula C₂₅H₂₆N₂O₅, is a fascinating compound. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One method includes the reaction of [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine with ethyl N-aryloxamates to form N-aryloxamides . Another approach is the condensation of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}succinamic acid with primary amines, yielding N,N’-disubstituted succinamides .
Chemical Reactions Analysis
Reactivity::
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction processes are possible.
Substitution: Substitution reactions can occur.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products:: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: It serves as a building block for more complex molecules.
Biology: Researchers explore its interactions with biological systems.
Medicine: Investigations focus on potential therapeutic effects.
Industry: Its unique properties may have industrial applications.
Mechanism of Action
The precise mechanism remains an active area of research. it likely interacts with specific molecular targets and signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related indole derivatives. Its distinct structure sets it apart, making it an intriguing subject for further study.
Properties
Molecular Formula |
C24H28N2O3 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2-(4-methylindol-1-yl)acetamide |
InChI |
InChI=1S/C24H28N2O3/c1-18-4-3-5-22-21(18)10-13-26(22)16-23(27)25-17-24(11-14-29-15-12-24)19-6-8-20(28-2)9-7-19/h3-10,13H,11-12,14-17H2,1-2H3,(H,25,27) |
InChI Key |
MBHHSSLYHYZGOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CC(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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